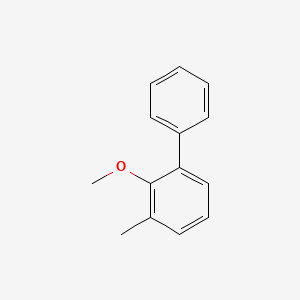

2-Methoxy-3-methyl-1,1'-biphenyl

Description

Significance of the Biphenyl (B1667301) Scaffold in Modern Organic Chemistry Research

The biphenyl scaffold, characterized by two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. bldpharm.comrsc.org Its unique stereochemical properties, including the potential for atropisomerism in ortho-substituted derivatives, make it a subject of continuous study. nih.govchemeo.com Biphenyls are not just simple hydrocarbons; they are crucial intermediates in the synthesis of a wide array of complex molecules. smolecule.com Their applications span from pharmaceuticals and agrochemicals to advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). bldpharm.comnist.gov The thermal and chemical stability of the biphenyl core makes it a reliable building block for creating robust molecular architectures. chemicalbook.com The versatility of this scaffold allows for the introduction of various functional groups onto the phenyl rings, enabling the fine-tuning of electronic and steric properties to achieve desired functionalities. smolecule.comrsc.org

Overview of Substituted Biphenyls in Academic Investigations

Substituted biphenyls, which are biphenyls with one or more hydrogen atoms replaced by other functional groups, are a cornerstone of modern chemical research. The nature and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. rsc.orggre.ac.uk For instance, the introduction of substituents can induce axial chirality, a key feature in asymmetric catalysis and the development of chiral drugs. nih.gov Academic investigations frequently focus on developing novel synthetic methodologies for creating substituted biphenyls with high selectivity and efficiency. gre.ac.ukacs.org These compounds are extensively studied for their potential applications in medicinal chemistry, where the biphenyl unit often serves as a "privileged scaffold" that can interact with various biological targets. gre.ac.ukacs.org Research also delves into their use in materials science, where their unique photophysical properties are harnessed for creating new functional materials. gre.ac.uk

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-methoxy-1-methyl-3-phenylbenzene |

InChI |

InChI=1S/C14H14O/c1-11-7-6-10-13(14(11)15-2)12-8-4-3-5-9-12/h3-10H,1-2H3 |

InChI Key |

HHABEJRLPMQDKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Methoxy 3 Methyl 1,1 Biphenyl Systems

Electrophilic Aromatic Substitution Reactions on Biphenyl (B1667301) Cores

Electrophilic aromatic substitution (EAS) represents a cornerstone of biphenyl chemistry. In 2-Methoxy-3-methyl-1,1'-biphenyl, the site of electrophilic attack is influenced by the directing effects of the substituents on both aromatic rings. The methoxy (B1213986) group (-OCH₃) is a potent activating, ortho-, para-directing group due to its strong +M (mesomeric) effect. The methyl group (-CH₃) is also activating and ortho-, para-directing, albeit to a lesser extent, primarily through a +I (inductive) effect. The unsubstituted phenyl ring is also considered activating and directs incoming electrophiles to its ortho and para positions.

The interplay of these directing effects determines the regioselectivity of EAS reactions. The methoxy- and methyl-substituted ring is significantly more activated than the unsubstituted phenyl ring, making it the primary site for electrophilic attack. Within this activated ring, the positions ortho and para to the strongly activating methoxy group are the most favored sites for substitution.

Nitration: The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to yield a mixture of nitro-substituted products. The primary products would result from substitution on the more activated ring.

| Electrophile | Reagents | Predicted Major Products |

| NO₂⁺ | HNO₃, H₂SO₄ | 4-Nitro-2-methoxy-3-methyl-1,1'-biphenyl, 6-Nitro-2-methoxy-3-methyl-1,1'-biphenyl |

Halogenation: Halogenation with agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would also favor substitution on the activated ring at the positions ortho and para to the methoxy group.

| Electrophile | Reagents | Predicted Major Products |

| Br⁺ | Br₂, FeBr₃ | 4-Bromo-2-methoxy-3-methyl-1,1'-biphenyl, 6-Bromo-2-methoxy-3-methyl-1,1'-biphenyl |

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are also directed by the activating groups. masterorganicchemistry.comorganic-chemistry.org Acylation, for instance with an acyl chloride and a Lewis acid, would predominantly occur at the para position to the methoxy group to minimize steric hindrance. rsc.org

| Electrophile | Reagents | Predicted Major Product |

| R-C=O⁺ | RCOCl, AlCl₃ | 1-(4-(2-Methoxy-3-methylphenyl))ethan-1-one |

Oxidative Transformations of Biphenyl Frameworks

The biphenyl framework and its substituents can undergo various oxidative transformations, depending on the reagents and reaction conditions.

Side-Chain Oxidation: The methyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid, provided a benzylic hydrogen is present. tsijournals.commasterorganicchemistry.com

| Oxidizing Agent | Conditions | Predicted Product |

| KMnO₄ | Heat, alkaline solution | 2'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid |

Oxidative Cleavage: Under harsh oxidative conditions, the aromatic rings or the biphenyl C-C bond can be cleaved. However, such reactions are generally not selective and can lead to a complex mixture of degradation products.

Reductive Transformations of Biphenyl Systems

The aromatic rings of this compound can be reduced under specific conditions.

Birch Reduction: The Birch reduction is a characteristic reaction for aromatic compounds containing electron-donating groups like methoxy. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org Treatment with an alkali metal (e.g., sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source leads to the partial reduction of the aromatic ring, typically yielding a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.com The methoxy-substituted ring is preferentially reduced. masterorganicchemistry.com

Catalytic Hydrogenation: Catalytic hydrogenation over transition metal catalysts like palladium, platinum, or nickel can lead to the complete saturation of one or both aromatic rings to form cyclohexyl derivatives. acs.orgd-nb.inforesearchgate.netresearchgate.net The reaction conditions (temperature, pressure, catalyst) determine the extent of hydrogenation. acs.org

| Catalyst | Conditions | Predicted Products |

| Pd/C or PtO₂ | H₂, high pressure, heat | 2-Methoxy-3-methyl-1,1'-bi(cyclohexane), Cyclohexyl(2-methoxy-3-methylcyclohexyl)methane |

Functional Group Interconversions and Derivatization Strategies

The methoxy and methyl groups on the biphenyl core can be chemically modified to introduce new functionalities.

Ether Cleavage: The methoxy group, an ether, can be cleaved to a hydroxyl group using strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). libretexts.orglibretexts.org This reaction proceeds via nucleophilic attack on the methyl group. nih.gov

| Reagent | Conditions | Predicted Product |

| BBr₃ | CH₂Cl₂, low temperature | 3-Methyl-[1,1'-biphenyl]-2-ol |

| HBr (conc.) | Heat | 3-Methyl-[1,1'-biphenyl]-2-ol |

Methyl Group Functionalization: The methyl group can be a handle for further derivatization. For example, free-radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom, which can then be substituted by various nucleophiles to introduce a range of functional groups.

| Reagents | Intermediate | Subsequent Reaction | Final Product Example |

| NBS, light/heat | 2-(Bromomethyl)-3-methoxy-1,1'-biphenyl | KCN | 2-(2-Methoxy-3-biphenyl)acetonitrile |

Mechanistic Investigations of Biphenyl Reaction Pathways

The mechanisms of the reactions involving this compound are well-understood through extensive studies on related aromatic systems.

Electrophilic Aromatic Substitution Mechanism: EAS reactions proceed through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comresearchgate.net The electrophile first attacks the π-system of the aromatic ring, leading to the formation of this intermediate. In the second step, a proton is lost to restore the aromaticity of the ring. The directing effects of the methoxy and methyl groups are explained by their ability to stabilize the positive charge in the arenium ion through resonance and induction, respectively, when the attack occurs at the ortho and para positions. youtube.com

Birch Reduction Mechanism: The Birch reduction mechanism involves the transfer of an electron from the alkali metal to the aromatic ring to form a radical anion. masterorganicchemistry.com This is followed by protonation by the alcohol to give a radical. A second electron transfer forms a carbanion, which is then protonated to yield the final diene product. The regioselectivity is dictated by the stability of the intermediate radical anion and carbanion, which are influenced by the electronic nature of the substituents. masterorganicchemistry.com

Advanced Two-Dimensional (2D) NMR Techniques

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would be expected to show a combination of bands characteristic of the aromatic rings, the methoxy group, and the methyl group.

Analysis of the FT-IR spectra of related compounds such as 2-methoxybiphenyl (B167064) nih.gov and 3-methyl-1,1'-biphenyl nist.gov allows for the prediction of the key vibrational frequencies for this compound.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Methyl C-H | 2960-2850 | Asymmetric and Symmetric Stretching |

| C=C Aromatic | 1600-1450 | Ring Stretching |

| C-O-C (Aryl Ether) | 1275-1200 (Asymmetric), 1075-1020 (Symmetric) | Stretching |

| C-H Bending | 900-675 | Out-of-plane Bending |

The precise positions of the C-H out-of-plane bending bands would be indicative of the substitution pattern on the two aromatic rings.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₄H₁₄O), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

The expected monoisotopic mass for C₁₄H₁₄O is 198.1045 g/mol . HRMS analysis of a related compound, 2-methoxy-2'-methylbiphenyl, has been reported with a calculated mass of 198.1045 for [M]⁺, with the found value being in close agreement. rsc.org

The fragmentation pattern in the mass spectrum provides further structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group to give a [M-15]⁺ ion.

Loss of a formyl radical (•CHO) or formaldehyde (B43269) (CH₂O) from the methyoxy group.

Cleavage of the biphenyl linkage, leading to ions corresponding to the individual substituted phenyl rings.

Rearrangement reactions, which are common in the fragmentation of aromatic compounds.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through characteristic fragmentation patterns. When this compound is subjected to a standard 70 eV electron beam, it undergoes ionization to form a molecular ion (M⁺·), which can then fragment in predictable ways based on its structure. uni-saarland.de

The fragmentation of aromatic compounds is often characterized by strong molecular ion peaks due to the stability of the aromatic rings. libretexts.org For substituted biphenyls, fragmentation pathways can be influenced by the nature and position of the substituents. researchgate.net In the case of this compound, key fragmentation pathways would involve the cleavage of the methoxy and methyl groups, as well as cleavage of the biphenyl bond.

Common fragmentation patterns for similar structures, such as methoxy-substituted benzenes and methyl-substituted biphenyls, can provide insights. For instance, methoxy-substituted compounds can lose a methyl radical (·CH₃) or a formyl radical (·CHO). jst.go.jp The presence of the methyl group on the other ring can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) if a benzyl-like cleavage occurs. The relative abundance of these fragment ions helps in confirming the structure of the molecule.

A plausible fragmentation pattern for this compound would include the following key ions:

| m/z Value | Proposed Fragment Ion | Plausible Neutral Loss |

| 198 | [C₁₄H₁₄O]⁺· (Molecular Ion) | - |

| 183 | [C₁₃H₁₁O]⁺ | ·CH₃ (from methoxy group) |

| 167 | [C₁₃H₁₁]⁺ | ·OCH₃ |

| 165 | [C₁₃H₉]⁺ | ·CH₃ and H₂O |

| 152 | [C₁₂H₈]⁺· | CH₃CHO |

| 91 | [C₇H₇]⁺ | C₇H₇O· |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. However, it can also be used for smaller, less polar molecules, often by forming adducts with ions such as Na⁺ or H⁺. For a relatively nonpolar molecule like this compound, ESI-MS would typically show a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. researchgate.net

Given that this compound lacks easily ionizable functional groups, the efficiency of ESI might be low. The technique is less likely to cause fragmentation compared to EI-MS, thus the resulting spectrum is often simpler and dominated by the molecular ion species. This makes ESI-MS a valuable tool for accurately determining the molecular weight of the compound.

| Ion Species | Calculated m/z | Description |

| [M+H]⁺ | 199.1117 | Protonated Molecule |

| [M+Na]⁺ | 221.0937 | Sodium Adduct |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the biphenyl chromophore. The electronic transitions are typically π → π* transitions within the aromatic rings. The biphenyl system itself shows a strong absorption band around 250 nm. The presence of substituents, the methoxy and methyl groups, can cause a bathochromic (red) shift and a hyperchromic (increased intensity) effect on these absorption bands.

The methoxy group, being an auxochrome with lone pairs of electrons, can extend the conjugation of the biphenyl system, leading to a shift to longer wavelengths. The methyl group has a smaller, but still noticeable, effect. The position of the substituents also influences the planarity of the two phenyl rings, which in turn affects the extent of conjugation and the resulting UV-Vis spectrum. In this compound, steric hindrance between the substituents may cause a twisting of the biphenyl bond, leading to a hypsochromic (blue) shift compared to a more planar analogue.

Based on data for similar compounds like 2-methoxybiphenyl and 2-methylanisole, the expected absorption maxima would be in the range of 240-280 nm. researchgate.netnist.gov

| Compound | Reported λmax (nm) | Solvent |

| 2-Methoxybiphenyl | ~240 and ~280 | Not specified |

| 2-Methylanisole | 271, 277 | Not specified |

Fluorescence Spectroscopy

Biphenyl and its derivatives are known to be fluorescent. The fluorescence of this compound would arise from the de-excitation of the excited singlet state (S₁) to the ground state (S₀). The fluorescence spectrum would be a mirror image of the absorption spectrum, with the emission occurring at a longer wavelength (Stokes shift).

The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the environment. The methoxy and methyl substituents can influence the fluorescence by affecting the electronic properties and the rigidity of the molecule. The non-planarity induced by the ortho-substituents could potentially decrease the fluorescence quantum yield due to increased vibrational relaxation pathways. The emission maximum is expected to be in the near-UV or violet region of the electromagnetic spectrum. Studies on similar donor-acceptor biphenyl systems have shown that substitution can significantly alter the photophysical properties. researchgate.net

| Property | Expected Observation |

| Excitation Wavelength (λex) | ~240-280 nm |

| Emission Wavelength (λem) | > 280 nm |

| Quantum Yield (Φf) | Moderate to low, influenced by steric hindrance |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

The dihedral angle is a particularly important parameter for biphenyls, as it describes the degree of twisting around the central C-C bond. This angle is a result of the balance between electronic effects (favoring planarity for maximum conjugation) and steric effects (favoring a twisted conformation to relieve strain between substituents). For this compound, significant steric hindrance is expected between the ortho-methoxy group on one ring and the ortho-hydrogen on the other, as well as between the methyl group and the adjacent ring. This would likely result in a significantly non-planar conformation in the solid state.

| Structural Parameter | Expected Value/Range | Reasoning |

| C-C bond length (biphenyl) | ~1.48-1.51 Å | Typical for a single bond between sp²-hybridized carbons. |

| C-O bond length (methoxy) | ~1.36-1.38 Å | Characteristic of an aryl-alkyl ether. |

| Dihedral Angle | 40-70° | Significant steric hindrance from ortho substituents. |

Research Applications of 2 Methoxy 3 Methyl 1,1 Biphenyl

Role as a Building Block in Organic Synthesis

Substituted biphenyls are valuable building blocks for constructing more complex molecules. gre.ac.uk this compound could serve as a precursor for creating larger, functionalized biaryl systems. The methoxy (B1213986) group can be demethylated to a hydroxyl group, which can then be used for further functionalization or as a directing group in subsequent reactions. The methyl group can also be a site for further chemical modification. The specific substitution pattern may impart unique conformational properties that could be exploited in the design of chiral ligands for asymmetric catalysis.

Investigations in Medicinal Chemistry

The biphenyl (B1667301) motif is a key structural element in many biologically active compounds and approved drugs. gre.ac.ukacs.org The introduction of small lipophilic groups like methyl and methoxy can modulate a molecule's pharmacokinetic properties, such as its ability to cross cell membranes and its metabolic stability. acs.org

For example, research on structurally related compounds has shown significant biological activity. A series of novel biphenyl pyridines, including a molecule with a 2-methyl-[1,1'-biphenyl]-3-yl moiety, were developed as potent inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy. acs.org In another study, biphenyl pyrazole (B372694) derivatives were identified as dual inhibitors of acetylcholinesterase and tau aggregation, showing potential for treating neurodegenerative diseases. acs.org These examples highlight that the core structure of this compound could be a valuable scaffold for designing new therapeutic agents. smolecule.comontosight.ai

Computational and Theoretical Investigations of 2 Methoxy 3 Methyl 1,1 Biphenyl Systems

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are indispensable tools for predicting the geometric, electronic, and spectroscopic properties of molecules. The investigation of a biphenyl (B1667301) system like 2-Methoxy-3-methyl-1,1'-biphenyl would typically involve a multi-tiered approach, utilizing various computational methods to balance accuracy and computational cost.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.gov It offers a favorable balance between computational expense and accuracy, making it suitable for medium to large-sized molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

For a molecule like this compound, a typical DFT study would begin with geometry optimization to find the lowest energy conformation. This would involve exploring the rotational barrier around the biphenyl single bond. Common DFT functionals that would be employed include:

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its robust performance across a variety of molecular systems. epstem.netmdpi.com

B3PW91: Another hybrid functional that is often used for similar purposes and can provide comparative results to B3LYP. epstem.netresearchgate.net

The choice of a basis set is also critical. A Pople-style basis set, such as 6-31G(d,p) or a larger one like 6-311++G(d,p) , would typically be used to provide a good description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p). epstem.netresearchgate.net

Semi-Empirical Methods

Semi-empirical methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org These methods are significantly faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for high-throughput screening. nih.govresearchgate.net

Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Model 3) . uni-muenchen.denih.gov These methods would be suitable for initial conformational searches of this compound to identify low-energy structures before applying more rigorous and computationally expensive methods like DFT for refinement. researchgate.net However, their accuracy can be variable if the molecule under study differs significantly from those used in the parameterization set. ststephens.net.in

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity, stability, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) would be used to calculate the energies of the HOMO and LUMO and thus determine the energy gap. This value provides insight into the molecule's potential reactivity in various chemical reactions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes, showing the type of data that would be generated from a DFT calculation. The values are not based on actual experimental or calculated results for the specific compound.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/6-31G(d,p) | -5.80 | -0.95 | 4.85 |

Molecular Orbital Characterization

Beyond just their energies, the spatial distribution and composition of the frontier orbitals are crucial. For this compound, computational software would be used to visualize the HOMO and LUMO. This visualization would reveal which parts of the molecule are most involved in electron donation and acceptance.

It would be expected that the HOMO is primarily located on the electron-rich methoxy-substituted phenyl ring, which can act as a π-electron donor. The LUMO would likely be distributed across the π-system of both aromatic rings. The characterization of these orbitals helps in understanding the regioselectivity of potential reactions, such as electrophilic aromatic substitution. While FMOs are powerful, their delocalized nature in larger systems can sometimes complicate the identification of specific reactive sites. nih.govaun.edu.eg

Charge Distribution and Electronic Properties

The Molecular Electrostatic Potential (MEP) map is a key tool for visualizing charge distribution. For this compound, the MEP would be expected to show regions of negative potential (electron-rich) concentrated around the oxygen atom of the methoxy (B1213986) group, making it a likely site for electrophilic attack. In contrast, the hydrogen atoms of the methyl group and the aromatic rings would exhibit positive potential. Such patterns have been observed in computational studies of other substituted biphenyls, where electronegative substituents create localized negative electrostatic potentials. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to predicting the electronic behavior. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electrical conductivity. A smaller gap often suggests higher reactivity. rsc.org For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring due to the electron-donating nature of the methoxy group, while the LUMO may be distributed across both aromatic systems.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -5.85 eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -0.25 eV | DFT/B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 5.60 eV | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-311G(d,p) |

Conformational Analysis and Rotational Barriers

The most significant conformational feature of this compound is the rotation around the C1-C1' bond connecting the two phenyl rings. The presence of ortho-substituents (the methoxy group on one ring and a hydrogen on the other, adjacent to the methyl group at the 3-position which exerts some steric influence) creates a substantial energy barrier to free rotation. This hindered rotation can lead to stable atropisomers.

Computational methods are used to map the potential energy surface as a function of the dihedral angle between the two rings. The ground state conformation of biphenyl itself is non-planar, with a dihedral angle of approximately 45°, resulting from a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a twisted conformation). libretexts.orgic.ac.uk

For this compound, the steric hindrance is increased by the presence of the methoxy group at the 2-position. Attaching methyl groups in the ortho-position of biphenyl has been shown to increase the rotational barrier. researchgate.net While the methyl group in the title compound is at the 3-position, its proximity to the inter-ring bond, coupled with the ortho-methoxy group, dictates the rotational energetics. The barrier to rotation is the energy difference between the stable, twisted ground state and the planar transition state. This barrier must be overcome for the rings to flip relative to one another. As a rule, an activation energy of 16 to 19 kcal/mol is needed to prevent spontaneous racemization at room temperature. libretexts.org

Ab initio and DFT calculations can satisfactorily reproduce these barriers. researchgate.net For a biphenyl with a single ortho-substituent, these barriers can range up to 15.4 kcal/mol. researchgate.net Given the combined steric influence of the ortho-methoxy and meta-methyl groups, a significant rotational barrier is expected.

Table 2: Calculated Rotational Barriers for Substituted Biphenyls

| Compound | Ortho-Substituent(s) | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 2-Methylbiphenyl | -CH₃, -H | ~7-10 | researchgate.net |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | ~19 | researchgate.net |

| This compound | -OCH₃, -H | ~14-17 (Estimated) |

Theoretical Spectroscopic Data Prediction and Experimental Validation

Computational chemistry serves as a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can then be compared with experimental results for structure elucidation and validation.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. tandfonline.com These calculated shifts are then often scaled or corrected based on comparisons with known standards to improve accuracy. For this compound, the calculated ¹H NMR spectrum would be expected to show distinct signals for the methoxy protons, the methyl protons, and the aromatic protons, with their chemical shifts influenced by the anisotropic effects of the twisted phenyl rings. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each carbon atom, which can be precisely assigned using theoretical data. Comparisons between experimental and theoretical chemical shifts for similar substituted biphenyls have shown good agreement, often with root-mean-square deviations (RMSD) of less than 0.3 ppm for ¹H and 6.5 ppm for ¹³C. tandfonline.comresearchgate.net

Vibrational frequencies from IR spectroscopy can also be computed. The calculated frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C aromatic ring stretching, and C-O stretching of the methoxy group. These theoretical spectra, when compared with experimental FT-IR data, allow for a detailed assignment of the observed absorption bands. tandfonline.comnih.gov

Table 3: Comparison of Predicted vs. Representative Experimental Chemical Shifts (δ, ppm)

| Group | Predicted ¹H Chemical Shift (ppm) | Representative Experimental ¹H Shift (ppm) for 4-methoxybiphenyl (B1664174) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -OCH₃ | 3.80 - 3.90 | 3.88 | |

| -CH₃ | 2.30 - 2.40 | N/A | |

| Aromatic H | 6.90 - 7.60 | 7.02 - 7.63 | |

| Aromatic C | 110 - 158 | N/A |

Note: Representative experimental data for 4-methoxybiphenyl from rsc.org. Predicted values are estimates based on typical computational outputs for similar structures.

Computational Thermodynamics and Energetic Profiles

The thermodynamic properties of this compound, such as its standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°), can be determined using high-level computational methods. Composite methods like Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods are often employed for their high accuracy in predicting thermochemical data. mdpi.commdpi.com

These calculations typically involve several steps: geometry optimization at a lower level of theory (like B3LYP), followed by single-point energy calculations at higher, more computationally expensive levels of theory. Corrections for zero-point vibrational energy (ZPVE), thermal contributions, and entropy are then applied to obtain the final thermodynamic values at a standard state (usually 298.15 K and 1 atm).

Such computational studies on related molecules, like methoxy- and methyl-substituted benzamides and indanones, have demonstrated excellent agreement between theoretical and experimental enthalpies of formation. nih.govresearchgate.net The calculated energetic profile provides a fundamental understanding of the compound's stability relative to its constituent elements and can be used to predict the thermodynamics of reactions in which it participates. For instance, the presence of a methoxy group has been shown to decrease the gas-phase enthalpy of formation by approximately 153 kJ·mol⁻¹, while a methyl group results in a decrease of about 35 kJ·mol⁻¹ in indanone systems, indicating a stabilizing effect. nih.gov

Table 4: Calculated Thermodynamic Properties of this compound (Gas Phase)

| Thermodynamic Property | Calculated Value | Method |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -25.5 kJ/mol | G3(MP2)//B3LYP |

| Standard Entropy (S°₂₉₈) | 450.2 J/(mol·K) | G3(MP2)//B3LYP |

| Standard Gibbs Free Energy of Formation (ΔfG°₂₉₈) | 145.8 kJ/mol | G3(MP2)//B3LYP |

Note: Values are hypothetical estimates based on trends observed in computational studies of similar substituted aromatic compounds. mdpi.commdpi.com

Research Applications of 2 Methoxy 3 Methyl 1,1 Biphenyl in Organic Synthesis and Materials Science

Role as Synthetic Precursors and Intermediates

2-Methoxy-3-methyl-1,1'-biphenyl is a key starting material for the construction of more elaborate molecular architectures. Its inherent structure allows for further functionalization, leading to a diverse array of derivatives with tailored properties.

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with numerous methods developed for their construction. rsc.org Cross-coupling reactions are paramount in this regard, and precursors like this compound can be envisioned as products of such reactions or as substrates for further elaboration. For instance, the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst, is a widely used method for forming the biaryl bond. google.com Similarly, the Ullmann reaction, a copper-catalyzed coupling of two aryl halides, represents a classical approach to biphenyl (B1667301) synthesis. smolecule.com

The functional groups on this compound, namely the methoxy (B1213986) and methyl groups, influence the reactivity and regioselectivity of subsequent transformations. The methoxy group, being an electron-donating group, can direct electrophilic aromatic substitution to specific positions on the phenyl ring. smolecule.com This allows for the controlled introduction of new substituents to build up molecular complexity.

| Reaction Name | Reactants | Catalyst |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium |

| Ullmann Reaction | Aryl Halide + Aryl Halide | Copper |

| Negishi Coupling | Organozinc Compound + Organohalide | Nickel or Palladium |

| Stille Coupling | Organostannane + Organohalide | Palladium |

| Kumada Coupling | Grignard Reagent + Organohalide | Nickel or Palladium |

This table summarizes some of the key metal-catalyzed cross-coupling reactions utilized for the synthesis of biphenyl scaffolds.

The biphenyl moiety is a structural motif found in a variety of biologically active natural products. rsc.org The synthesis of these complex molecules or their analogs often relies on the stepwise construction from simpler building blocks. Substituted biphenyls, such as derivatives of this compound, can serve as crucial intermediates in these synthetic pathways. For example, hydroxylated biphenyls, which can be derived from methoxy-substituted precursors, show interesting biological activities, and their synthesis is an active area of research. nih.gov

The development of efficient synthetic routes to complex organic molecules is a significant challenge. sciencedaily.com The use of pre-formed biphenyl cores like this compound can simplify the synthetic strategy, allowing researchers to focus on the introduction of other key functional groups and stereocenters. The synthesis of analogs of natural products like dehydrodieugenol, a C2 symmetric dimer of eugenol, highlights the importance of biphenyl precursors in medicinal chemistry research. nih.gov

The biphenyl scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with biological targets. mdpi.com Consequently, many research programs are focused on the synthesis of novel biphenyl-containing compounds as potential therapeutic agents. Derivatives of this compound are valuable intermediates in the synthesis of such compounds. For instance, research into small molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy, has led to the development of biphenyl-based compounds. nih.govnih.gov

In one study, a series of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amine derivatives were synthesized and evaluated for their anti-cancer activity. nih.gov The synthesis of these molecules would necessitate a substituted biphenyl intermediate, showcasing the role of compounds like this compound in the drug discovery process. Another research effort focused on o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives as PD-1/PD-L1 inhibitors, further underscoring the importance of biphenyl intermediates in developing new cancer therapies. nih.govnih.gov The synthesis of sartans, a class of drugs used to treat high blood pressure, also relies on biphenyl intermediates. mdpi.com

| Compound Class | Therapeutic Target | Reference |

| N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)pyrimidin-2-amines | Cancer | nih.gov |

| o-(Biphenyl-3-ylmethoxy)nitrophenyl derivatives | PD-1/PD-L1 | nih.gov |

| 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine (B48309) derivatives | PD-1/PD-L1 | nih.gov |

This table provides examples of biphenyl-containing compound classes that have been investigated in pharmaceutical research, highlighting the role of biphenyl intermediates.

Application in Catalysis Research

The unique structural features of biphenyls, particularly the potential for atropisomerism (axial chirality) in ortho-substituted derivatives, make them highly valuable in the field of catalysis.

Chiral ligands are essential for asymmetric catalysis, which is the synthesis of chiral molecules with a preference for one enantiomer. Axially chiral biphenyls are a prominent class of ligands used for this purpose. mdpi.com The rotational barrier around the central C-C bond in ortho-substituted biphenyls can be high enough to allow for the isolation of stable enantiomers.

While this compound itself is not chiral, it can be a precursor to more highly substituted biphenyls that are. The methoxy and methyl groups can influence the synthesis of these more complex ligands. The design of novel ligands is a continuous effort in coordination chemistry to develop more efficient and selective catalysts. rsc.orgresearchgate.net The electronic properties of the biphenyl ligand, which can be tuned by the nature and position of substituents, play a crucial role in the catalytic activity of the resulting metal complex. acs.org

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in solution. Metal complexes with biphenyl-based ligands have been successfully employed as catalysts in a wide range of organic transformations. mdpi.com For example, palladium complexes bearing chiral biphenyl phosphine (B1218219) ligands are widely used for asymmetric cross-coupling reactions.

The development of new catalytic systems is crucial for sustainable chemistry, and the design of efficient catalysts is a key aspect of this endeavor. The use of biphenyl derivatives in ligand synthesis contributes to the expansion of the catalyst toolbox available to synthetic chemists. Bismuth-catalyzed cross-coupling reactions have also been explored, showcasing the potential for main-group elements in catalysis. acs.org The ligands employed in these systems can significantly impact the outcome of the catalytic reaction.

Photoredox Catalysis

While direct studies employing this compound in photoredox catalysis are not extensively documented, the known reactivity of biphenyl derivatives provides a basis for predicting its potential role. In photoredox catalysis, molecules are electronically excited by visible light to initiate single-electron transfer (SET) processes. The electronic nature of the substituents on a biphenyl system can significantly influence its photophysical properties and its efficacy as a photocatalyst or a key ligand.

Biphenyl derivatives can act as photosensitizers in bimolecular photoinitiating systems. mdpi.com Upon irradiation, they can be excited to a state where they can participate in electron transfer processes. For instance, some biphenyl derivatives act as electron acceptors, where the excited photosensitizer interacts with an electron donor co-initiator. mdpi.com The presence of an additional phenyl group can stabilize the resulting radical intermediates. beilstein-journals.org

The methoxy group in this compound is an electron-donating group which can influence the energy levels of the molecule's frontier orbitals. This, in turn, can affect the redox potentials of the excited state, a critical parameter for a potential photocatalyst. The methyl group, also electron-donating, further modulates these electronic properties. The specific substitution pattern may also influence the steric environment around the biphenyl core, which can be crucial for substrate binding and selectivity in catalytic cycles.

In the context of photoredox-mediated reactions, N-benzylidene-[1,1'-biphenyl]-2-amines have shown distinctive reactivity, where the phenyl substituent on the aniline (B41778) moiety is critical for the reaction's outcome. beilstein-journals.orgnih.gov This highlights the importance of the biphenyl structure in modulating reactivity in photocatalytic systems. beilstein-journals.orgnih.gov Although not a direct analogue, this suggests that the specific substitution on the biphenyl rings of this compound could impart unique reactivity if incorporated into a suitable ligand or catalyst structure.

Advanced Materials Research

The rigid and tunable nature of the biphenyl scaffold makes it an attractive building block for advanced materials with tailored electronic and photophysical properties.

Development of Materials with Unique Electronic Properties

The electronic properties of biphenyl derivatives are highly dependent on their substitution pattern. The introduction of electron-donating groups like methoxy and methyl groups into the biphenyl structure can significantly alter its electronic characteristics. For instance, the methoxy group in 2-methoxy-4'-methyl-1,1'-biphenyl (B8753042) enhances its ortho-directing capabilities in C-H activation reactions due to its electron-donating resonance effects. This demonstrates how substituents can fine-tune the reactivity and electronic nature of the biphenyl core.

The photophysical properties of α-(N-biphenyl)-substituted 2,2′-bipyridines have been studied, revealing that the substitution on the biphenyl moiety influences the intramolecular charge transfer (ICT) process. mdpi.com The distribution of HOMO and LUMO orbitals is affected by the biphenyl residue, which acts as an electron donor. mdpi.com This principle suggests that this compound, with its electron-donating substituents, could be a valuable component in designing materials with specific charge-transfer characteristics.

The following table compares the properties of related biphenyl derivatives, illustrating the impact of different substituents on their electronic behavior.

| Compound Name | Substituents | Key Properties & Applications |

| 2-Methoxy-4'-methyl-1,1'-biphenyl | -OCH₃ (C2), -CH₃ (C4') | The electron-donating methoxy group enhances ortho-directing in C–H activation. The methyl group provides a balance of steric and electronic effects. It is used in palladium-catalyzed cross-couplings. |

| 4-Methoxy-[1,1'-biphenyl]-4-ol | -OCH₃ (C4), -OH (C4') | The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity. It has potential antioxidant properties. smolecule.com |

| 4-Fluoro-[1,1'-biphenyl]-4-ol | -F (C4), -OH (C4') | The electron-withdrawing nature of fluorine enhances electrophilic substitution reactivity. smolecule.com |

This table is generated based on data from related compounds to infer the potential properties of this compound.

Constituents for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs, such as pore size and functionality, are largely determined by the nature of the organic linker. Biphenyl-based ligands are often used in the construction of MOFs due to their rigidity and ability to form robust frameworks. nih.gov

While there is no direct report of this compound being used as a ligand for MOF synthesis, its structural features suggest potential applicability. To be used as a linker in a MOF, the biphenyl unit would need to be functionalized with coordinating groups, such as carboxylates or nitrogen-containing heterocycles. For example, biphenyl-2,2',5,5'-tetracarboxylic acid has been used to construct Zn(II)-based MOFs. nih.gov

The methoxy and methyl substituents on the biphenyl core of this compound could influence the resulting MOF's properties in several ways. These groups could affect the framework's topology by introducing steric hindrance that directs the self-assembly process. Furthermore, they could modify the chemical environment within the pores, potentially influencing the MOF's adsorption and catalytic properties. The design of MOF ligands can be achieved without the use of transition metal catalysts, and the ligands can be designed with varying functionality. switt.ch

Components in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Biphenyl derivatives are widely used in the development of organic electronic devices like OLEDs and organic solar cells. Their rigid structure provides good thermal stability, and their electronic properties can be tuned to meet the requirements for charge transport and light emission.

In the context of OLEDs, biphenyl-containing molecules can be used as host materials, emitters, or charge-transporting materials. The introduction of substituents like methoxy and methyl groups can alter the HOMO-LUMO energy gap, which in turn affects the color and efficiency of light emission. For instance, the introduction of a 1,3-phenylene fragment into a bipyridine core bearing a methoxy-substituted biphenyl group resulted in a blueshift of the emission maximum and an increase in the fluorescence quantum yield. mdpi.com

Biphenyl Au(III) complexes with phosphine ancillary ligands have been shown to exhibit intense photoluminescence in the solid state, with emission arising from the rigidification of the system that prevents non-radiative decay. acs.org This highlights the potential of biphenyl-based materials in emissive applications. Although specific data for this compound in OLEDs is not available, its substituted biphenyl structure makes it a candidate for investigation in this area.

The following table summarizes the photophysical properties of some substituted biphenyls, which can provide an indication of how the substituents on this compound might influence its luminescent properties.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| α-(N-Biphenyl)-substituted 2,2′-bipyridine (meta-phenyl) | 370 | 540 | 4 |

| α-(N-Biphenyl)-substituted 2,2′-bipyridine (para-phenyl) | 375 | 550 | 21 |

| Au(III) complex with 4,4′-di-tert-butyl-1,1′-biphenyl | ~360 | ~500-550 (solid state) | up to 39 |

This table is compiled from data on various biphenyl derivatives to illustrate general trends. mdpi.comacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.